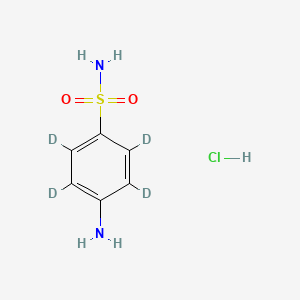
Sulphanilamide-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphanilamide-d4 Hydrochloride is a deuterium-labeled compound with the molecular formula C6H5D4ClN2O2S and a molecular weight of 212.69 . It is a stable isotope-labeled metabolite of sulfanilamide, which is a sulfonamide antibiotic. This compound is primarily used in scientific research as a reference material for accurate data analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfanilamide, the parent compound of Sulphanilamide-d4 Hydrochloride, involves several steps. One common method starts with the nitration of acetanilide to form p-nitroacetanilide, followed by reduction to p-aminoacetanilide. This intermediate is then sulfonated to produce p-acetamidobenzenesulfonamide, which is finally hydrolyzed under acidic conditions to yield sulfanilamide . The deuterium-labeled version, this compound, is synthesized similarly but with deuterium-labeled reagents to incorporate deuterium atoms into the final product .
Industrial Production Methods
Industrial production of sulfanilamide and its derivatives typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sulphanilamide-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Scientific Research Applications
Sulphanilamide-d4 Hydrochloride is widely used in scientific research for various applications:
Mechanism of Action
Sulphanilamide-d4 Hydrochloride, like its parent compound sulfanilamide, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) to synthesize folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: The parent compound, used as an antibacterial agent.
Sulfapyridine: Effective against pneumonia.
Sulfathiazole: Used during World War II to treat infections in soldiers.
Sulfacetamide: Used to treat urinary tract infections.
Uniqueness
Sulphanilamide-d4 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring precise isotopic analysis. This labeling allows for more accurate tracking and quantification in metabolic studies and analytical chemistry .
Properties
Molecular Formula |
C6H9ClN2O2S |
|---|---|
Molecular Weight |
212.69 g/mol |
IUPAC Name |
4-amino-2,3,5,6-tetradeuteriobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H/i1D,2D,3D,4D; |
InChI Key |
XZMIAZCXISFPEJ-FOMJDCLLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N)[2H].Cl |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















